2-Chloro-6-methylpyrimidine-4-carbohydrazide
Overview
Description
2-Chloro-6-methylpyrimidine-4-carbohydrazide is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the second position, a methyl group at the sixth position, and a carbohydrazide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylpyrimidine-4-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-6-methylpyrimidine.
Hydrazinolysis: The key step involves the reaction of 2-Chloro-6-methylpyrimidine with hydrazine hydrate under reflux conditions. This reaction replaces the chlorine atom with a carbohydrazide group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylpyrimidine-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines under mild heating.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrimidines.
Condensation Products: Hydrazones and hydrazides.
Oxidation Products: Pyrimidine oxides.
Reduction Products: Amino derivatives.
Scientific Research Applications
2-Chloro-6-methylpyrimidine-4-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-6-methylpyrimidine-4-carbohydrazide exerts its effects involves its interaction with biological molecules:
Molecular Targets: It can target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: The compound may interfere with DNA synthesis or repair mechanisms, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the carbohydrazide group, making it less versatile in forming derivatives.
6-Methylpyrimidine-4-carbohydrazide: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2,4-Dichloro-6-methylpyrimidine: Contains an additional chlorine atom, which can alter its chemical behavior and applications.
Uniqueness: 2-Chloro-6-methylpyrimidine-4-carbohydrazide is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and applications. Its combination of a chlorine atom and a carbohydrazide group provides a versatile platform for developing new compounds with potential biological and industrial applications.
Properties
IUPAC Name |
2-chloro-6-methylpyrimidine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4O/c1-3-2-4(5(12)11-8)10-6(7)9-3/h2H,8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXWHDKTUTPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384118 | |
Record name | 2-chloro-6-methylpyrimidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89598-84-5 | |
Record name | 2-chloro-6-methylpyrimidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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